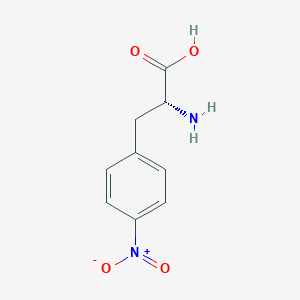

3-(4-Nitrophenyl)-D-alanine

描述

Contextualization within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids are organic compounds that share the fundamental structure of an amine and a carboxylic acid group but are not among the 20 standard amino acids directly encoded by the universal genetic code. nih.gov These unique building blocks, found in nature or synthesized in the laboratory, are instrumental in expanding the chemical diversity of peptides and proteins. nih.gov 4-Nitro-D-phenylalanine is a prominent example of a non-canonical amino acid, distinguished by two key structural modifications to the canonical L-phenylalanine: the presence of a nitro group (NO₂) at the fourth position of the phenyl ring and the D-enantiomeric configuration of its alpha-carbon. chemimpex.comnih.gov

The D-configuration is a critical feature, as the vast majority of naturally occurring amino acids in proteins are of the L-form. jpt.com The incorporation of D-amino acids into peptide chains confers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid linkages. frontiersin.orgbiopharmaspec.com This intrinsic stability makes D-amino acid-containing peptides more robust candidates for therapeutic applications. biopharmaspec.comnumberanalytics.com

Furthermore, the nitro group on the aromatic side chain profoundly alters the electronic properties of the amino acid. nih.gov It is a strongly deactivating and electron-withdrawing group, which can influence molecular interactions and serve as a unique spectroscopic probe. nih.govmasterorganicchemistry.com The nitro group's presence provides a chemical handle for further modifications and can be used to study the effects of localized electronic changes on protein structure and function. chemimpex.comchemimpex.com This combination of stereochemical and electronic uniqueness positions 4-Nitro-D-phenylalanine as a versatile tool in the field of non-canonical amino acid chemistry. chemimpex.com

Significance in Advanced Peptide and Protein Modification Paradigms

The unique structural attributes of 4-Nitro-D-phenylalanine underpin its significance in the strategic modification of peptides and proteins. Its incorporation serves as a powerful tool for researchers aiming to design novel biomolecules with tailored properties. chemimpex.comchemimpex.com

As a building block in peptide synthesis, 4-Nitro-D-phenylalanine is invaluable for creating modified peptides with enhanced stability and biological activity. chemimpex.comchemimpex.com The resistance to proteolysis afforded by its D-configuration can lead to drugs with longer biological half-lives. biopharmaspec.com In drug development, this compound is utilized in the design of pharmaceutical agents that can target specific biological pathways with greater efficacy. chemimpex.com For instance, it has been used in the synthesis of bioactive peptides essential in pharmaceuticals and biotechnology. chemimpex.com

The nitro group also functions as a valuable spectroscopic reporter. Its distinct electronic properties can be exploited in various analytical techniques to probe the local environment within a protein, providing insights into protein folding, dynamics, and interactions. chemimpex.comchemimpex.com Research has shown that replacing a natural amino acid with 4-nitro-L-phenylalanine can alter the photophysical properties of proteins like the green fluorescent protein (GFP), demonstrating its utility as a probe. researchgate.netresearchgate.net While this study used the L-isomer, the principle of the nitro group as a spectroscopic tool is transferable.

Furthermore, the nitroaromatic functionality can impart specific biological activities. Nitroaromatic amino acids have been investigated as inhibitors of enzymes such as neuronal nitric oxide synthase, highlighting their potential in developing therapeutic agents for various diseases. nih.gov The ability to introduce such a functional group at specific sites within a peptide or protein allows for the systematic exploration of structure-activity relationships. chemimpex.com The use of protected forms, such as Boc-4-nitro-D-phenylalanine, facilitates its seamless integration into standard solid-phase peptide synthesis protocols, allowing for the selective and efficient assembly of modified peptides. chemimpex.com

Physicochemical Properties of 4-Nitro-D-phenylalanine

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(4-nitrophenyl)propanoic acid | nih.gov |

| Molecular Formula | C₉H₁₀N₂O₄ | nih.gov |

| Molecular Weight | 210.19 g/mol | nih.gov |

| CAS Number | 56613-61-7 | chemimpex.comnih.gov |

| Appearance | Faintly yellow powder | chemimpex.com |

| Melting Point | 214-221 °C | chemimpex.com |

| Optical Rotation | [α]D²⁰ = -7 ± 1° (c=1 in 5N HCl) | chemimpex.com |

| Synonyms | D-Phe(4-NO2)-OH, p-Nitro-D-Phe-OH | chemimpex.com |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

56613-61-7 |

|---|---|

分子式 |

C9H10N2O4 |

分子量 |

210.19 g/mol |

IUPAC 名称 |

(2R)-2-azaniumyl-3-(4-nitrophenyl)propanoate |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |

InChI 键 |

GTVVZTAFGPQSPC-MRVPVSSYSA-N |

手性 SMILES |

C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |

规范 SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])[N+](=O)[O-] |

同义词 |

BOC-CIT-ONP; 56612-88-5; C17H24N4O7; 6292AH; ZINC71788014; Boc-L-Citrulline4-nitrophenylester; AM003430; 4-NITROPHENYL(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-(CARBAMOYLAMINO)PENTANOATE |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Nitro D Phenylalanine and Its Derivatives

Chemical Synthesis Approaches for Chiral D-Phenylalanine Derivatives

The chemical synthesis of chiral D-phenylalanine derivatives, including the 4-nitro substituted variant, has traditionally relied on methods that can control the stereochemistry at the α-carbon. These approaches are broadly categorized into stereoselective pathways and strategies for derivatization to yield functionalized or protected forms of the amino acid.

Stereoselective Synthesis Pathways

Stereoselective synthesis is crucial for producing enantiomerically pure D-amino acids. One prominent method involves the asymmetric hydrogenation of a prochiral precursor. For instance, acetamidocinnamic acid and its derivatives can undergo hydrogenation in the presence of a chiral catalyst to yield the corresponding N-acetyl-D-phenylalanine derivative. google.com This intermediate is then hydrolyzed to afford the final D-phenylalanine product. google.com This method offers a direct route to the desired enantiomer, bypassing the need for resolving a racemic mixture. google.com

Another powerful technique is the asymmetric α-alkylation of a glycine (B1666218) Schiff base. nih.gov Using phase transfer catalysts derived from Cinchona alkaloids, it is possible to synthesize both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives with high yields and enantioselectivity. nih.gov The stereochemical outcome is predictable and controllable; a cinchonine-based catalyst typically yields the (R)-α-amino acid derivatives, while a cinchonidine-based catalyst produces the (S)-enantiomers. nih.gov

The nitration of L-phenylalanine using a mixture of concentrated sulfuric and nitric acids is a common method to produce 4-nitro-L-phenylalanine. researchgate.netresearchgate.net While this produces the L-enantiomer, the resulting product can be a starting point for enzymatic or chemical deracemization processes to obtain the D-enantiomer. To improve reaction efficiency and minimize by-products, this nitration can be performed in a tubular reactor, achieving yields as high as 80.9%. researchgate.net

A summary of stereoselective synthesis results for D-phenylalanine derivatives is presented below.

| Precursor/Starting Material | Catalyst/Method | Product | Yield | Enantiomeric Excess (ee) |

| Acetamidocinnamic acid derivative | Chiral hydrogenation catalyst | 4-Trifluoromethyl-D-phenylalanine | 80% | Not specified |

| Acetamidocinnamic acid derivative | Chiral hydrogenation catalyst | 4-Cyano-D-phenylalanine | 72% | Not specified |

| Glycine Schiff base & substituted benzyl (B1604629) bromides | Cinchonine-derived phase transfer catalyst | (R)-α-amino acid derivatives | Excellent | Excellent |

| p-Nitrocinnamic acid | Anabaena variabilis Phenylalanine Ammonia (B1221849) Lyase (AvPAL) & deracemization | p-Nitro-D-phenylalanine | 71% | 96% |

Derivatization Strategies for Targeted Functionalization (e.g., esters, protected forms)

Derivatization is a key strategy for protecting reactive functional groups during synthesis or for modifying the properties of the final compound. Common derivatives of 4-nitro-D-phenylalanine include esters and N-protected forms.

Esterification: The carboxylic acid group is often converted into an ester, such as a methyl ester, to facilitate purification or to be used in subsequent peptide coupling reactions. For example, (S)-4-Nitro-N-formylphenylalanine methyl ester is a documented intermediate. google.com

N-Protection: The amino group is frequently protected to prevent side reactions. Common protecting groups include:

Formyl (For): Treatment with formic acid and acetic anhydride (B1165640) can introduce the formyl group. google.com

tert-Butyloxycarbonyl (Boc): This widely used protecting group can be attached to the amino acid. For instance, (tert-butoxycarbonyl)-L-phenylalanine is a common starting material in peptide synthesis. nih.gov

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA): This reagent, also known as Marfey's reagent, is used for chiral derivatization to determine the stereochemistry of amino acids. nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This is another chiral derivatization reagent used for the separation and quantification of amino acid enantiomers. nih.govresearchgate.net

These derivatization strategies are essential for integrating 4-nitro-D-phenylalanine into more complex molecules and for analytical purposes. For example, the reduction of the nitro group on a protected phenylalanine derivative is a standard procedure, often accomplished using hydrogen gas and a palladium on carbon (Pd/C) catalyst. google.combeilstein-journals.org

Biocatalytic and Enzymatic Synthesis of D-Phenylalanine Analogs

Biocatalysis has emerged as a powerful and sustainable alternative to chemical synthesis for producing chiral amino acids. acs.orgnih.gov Enzymes offer high stereoselectivity and operate under mild conditions, making them attractive for industrial applications. acs.orgmdpi.com

Engineered Biocatalysts for Asymmetric Synthesis

The asymmetric synthesis of D-phenylalanine derivatives can be achieved with high efficiency using engineered enzymes. acs.org Key enzyme classes that have been engineered for this purpose include D-amino acid dehydrogenases (D-AADH) and D-amino acid transaminases (D-AAT). acs.orggoogle.com

D-Amino Acid Dehydrogenases (D-AADH): These enzymes catalyze the reductive amination of α-keto acids to produce D-amino acids. google.com Protein engineering has been employed to create mutant PheDH (phenylalanine dehydrogenase) enzymes that can efficiently synthesize a wide range of non-natural L-α-amino acids, and this principle is extended to D-AADH for D-enantiomers. google.com

D-Amino Acid Transaminases (D-AAT): These enzymes synthesize D-amino acids from their corresponding α-keto acids by transferring an amino group from a donor molecule. mdpi.com For example, a D-AAT from Bacillus sp. YM-1 was engineered to exhibit improved activity towards D-phenylalanine and its derivatives. polimi.it When coupled with an L-amino acid deaminase (LAAD) from Proteus mirabilis, this engineered D-AAT enabled the synthesis of various D-phenylalanine derivatives with high enantiomeric excess (90% to >99% ee) from racemic mixtures. polimi.it

The table below summarizes the performance of an engineered biocatalytic cascade for producing D-phenylalanine derivatives.

| Starting Material (racemic or L-form) | Biocatalytic System | Product | Enantiomeric Excess (ee) |

| Phenylalanine derivatives with various substituents | Whole-cell E. coli expressing P. mirabilis LAAD and engineered Bacillus sp. YM-1 D-AAT | Corresponding D-phenylalanine derivatives | 90% to >99% |

De Novo Biosynthesis Pathways in Engineered Microbial Systems

De novo biosynthesis, the production of a compound from simple carbon sources like glucose, represents a highly attractive and sustainable manufacturing strategy. Researchers have successfully engineered Escherichia coli to produce para-nitro-L-phenylalanine (pN-Phe) from glucose. researchgate.netbiorxiv.org This was achieved by introducing heterologous genes to create a novel metabolic pathway. google.com

The engineered pathway typically involves:

Diverting intermediates from the host's native aromatic amino acid biosynthesis pathway (e.g., chorismate).

Conversion to an amino-containing precursor, such as para-amino-L-phenylalanine (pA-Phe). biorxiv.org

Enzymatic oxidation of the amino group to a nitro group. This critical step has been accomplished using N-oxygenase enzymes, such as those related to the ObaC enzyme from Pseudomonas fluorescens. biorxiv.orggoogle.com

While current research has demonstrated the de novo synthesis of the L-enantiomer, these engineered pathways provide a foundational platform. researchgate.netbiorxiv.org By integrating D-selective enzymes, such as the engineered D-AATs or D-AADHs mentioned previously, it is conceivable to direct the metabolic flux towards the synthesis of 4-nitro-D-phenylalanine. This would involve converting the biosynthesized para-nitrophenylpyruvate intermediate into the D-amino acid. google.com

Dynamic Kinetic Resolution Methods in Chiral Amino Acid Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolution. In DKR, the unwanted enantiomer is continuously racemized back to the starting racemic mixture, allowing for its conversion into the desired enantiomer, theoretically achieving a 100% yield.

Several enzymatic DKR processes have been developed for D-amino acid synthesis:

The Hydantoinase Process: This is a well-established industrial method that uses a multi-enzyme system. It involves a hydantoin (B18101) racemase, a D-hydantoinase (which hydrolyzes the D-hydantoin), and a D-carbamoylase to produce the final D-amino acid from a racemic hydantoin precursor. nih.gov

Amidase-Based DKR: A newer approach utilizes a stereoselective amino acid amidase in the presence of a racemase. For instance, D- and L-amino acids have been produced from their corresponding amides using a D-aminopeptidase or an L-amino acid amidase, coupled with an α-amino-ε-caprolactam racemase that facilitates the in-situ racemization of the substrate. nih.govresearchgate.net

Deaminase/Oxidase-Coupled Deracemization: These systems use an L-selective enzyme to convert the L-enantiomer into an achiral intermediate (an α-keto acid), which is then either chemically or enzymatically reduced back to the racemic amino acid or asymmetrically to the D-enantiomer. mdpi.comnih.gov For example, a chemoenzymatic cascade coupling phenylalanine ammonia lyase (PAL) amination with a deracemization step (stereoselective oxidation by an L-amino acid oxidase followed by non-selective reduction) has been used to synthesize substituted D-phenylalanines with high yield and optical purity. wiley.comnih.govnih.gov A process using an L-amino acid deaminase (LAAD) from Proteus mirabilis coupled with a non-enantioselective reducing agent (tert-butylamine) achieved full stereoinversion of L-4-NO2-phenylalanine to the D-enantiomer in 2 hours with 99% ee. mdpi.comsemanticscholar.org

Integration of 4 Nitro D Phenylalanine in Advanced Peptide and Protein Research

Peptide Synthesis Applications

The incorporation of 4-Nitro-D-phenylalanine into peptide chains is a strategic approach to developing novel therapeutic agents and research tools. chemimpex.comchemimpex.com Its presence can significantly alter the physicochemical and biological properties of a peptide.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling peptides in a laboratory setting. The integration of 4-Nitro-D-phenylalanine into this process requires a protected form of the amino acid to ensure selective and efficient peptide bond formation. The most common derivative used is Boc-4-nitro-D-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. chemimpex.comnetascientific.com

The Boc protecting group is crucial as it prevents the amino group of 4-Nitro-D-phenylalanine from participating in unwanted side reactions during the coupling of the next amino acid in the sequence. netascientific.com This derivative is stable and soluble, making it compatible with various coupling reagents and reaction conditions used in SPPS. chemimpex.com The general workflow involves anchoring the first amino acid to a solid polymer support and then sequentially adding subsequent amino acids. In a cycle for incorporating Boc-4-nitro-D-phenylalanine, the Boc group of the preceding amino acid on the resin is removed, and then Boc-4-nitro-D-phenylalanine is activated and coupled. This process is repeated until the desired peptide sequence is fully assembled. researchgate.net The nitro group on the phenyl ring is generally stable to the conditions of Boc-based SPPS, allowing for its direct incorporation without the need for a specific side-chain protecting group.

Interactive Table: Properties of a Key Derivative for SPPS

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Use in SPPS |

|---|---|---|---|---|

| Boc-4-nitro-D-phenylalanine | 61280-75-9 | C14H18N2O6 | 310.3 g/mol | Protected amino acid building block for peptide synthesis. chemimpex.compeptide.com |

The strategic replacement of natural L-amino acids with D-amino acids is a well-established strategy for enhancing the stability of peptide-based drugs. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body. The incorporation of 4-Nitro-D-phenylalanine can render peptide bonds in its vicinity resistant to enzymatic cleavage, thereby increasing the peptide's half-life and bioavailability.

This enhanced stability contributes directly to improved efficacy, as the peptide can remain active for a longer duration. chemimpex.com The nitro group itself, being a strong electron-withdrawing group, can also influence the peptide's conformation and its interaction with biological targets, potentially leading to higher binding affinity and more potent biological activity. Researchers utilize these properties to develop more effective therapeutic peptides. chemimpex.com

Bioactive peptides are specific protein fragments that have a positive impact on body functions or conditions and may ultimately influence health. researchgate.net The rational design of such peptides involves selecting amino acid sequences to achieve a desired biological effect. 4-Nitro-D-phenylalanine is a valuable component in this design process, serving as a versatile building block. chemimpex.com

Its incorporation allows for the creation of peptides with targeted biological activities. chemimpex.com The unique electronic properties of the nitro-substituted phenyl ring can be exploited to fine-tune interactions with specific receptors or enzymes. For instance, it can serve as a precursor for further chemical modifications; the nitro group can be reduced to an amino group, providing a site for attaching other molecules like fluorophores or drugs, a process known as bioconjugation. netascientific.com This versatility makes 4-Nitro-D-phenylalanine a key component in synthesizing novel compounds and peptide-based drugs with improved efficacy and selectivity. chemimpex.comnetascientific.com

Strategic Incorporation for Modulating Peptide Stability and Efficacy

Protein Engineering and Genetic Code Expansion

Beyond synthetic peptides, 4-nitro-phenylalanine (in its L-form, pNO2F) has become an important tool for studying proteins through genetic code expansion, enabling its placement at specific sites within a protein's structure.

The site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells represents a powerful expansion of the genetic code. nih.gov The most common method used is the amber codon suppression technique. researchgate.netnih.gov This strategy repurposes a stop codon, typically the amber codon (TAG), to encode for a UAA. nsf.gov

To achieve this, an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is introduced into the host organism, such as E. coli. uq.edu.au This pair must function independently of the host's own synthetases and tRNAs. The orthogonal aaRS is engineered to specifically recognize and charge the UAA (in this case, 4-nitro-L-phenylalanine) onto its cognate suppressor tRNA. researchgate.netuq.edu.au This suppressor tRNA has an anticodon that recognizes the amber (TAG) codon on the messenger RNA (mRNA). When the ribosome encounters the TAG codon in the gene of interest, the charged suppressor tRNA delivers 4-nitro-L-phenylalanine, incorporating it into the growing polypeptide chain instead of terminating translation. nsf.govnih.gov This methodology has been successfully used to incorporate 4-nitro-L-phenylalanine into various proteins, including superfolder green fluorescent protein (sfGFP). researchgate.netresearchgate.net

Once incorporated into a protein, 4-nitro-L-phenylalanine (pNO2F) serves as a sensitive spectroscopic probe of the local protein environment. nih.gov Its utility stems from the unique properties of the nitro group. It can act as both a fluorescence quencher and a vibrational reporter, providing information that is difficult to obtain with standard amino acids. nih.gov

Interactive Table: Spectroscopic and Structural Data of pNO2F in sfGFP

| Protein Construct | Incorporation Site | Key Spectroscopic Finding | PDB Entry | Resolution |

|---|---|---|---|---|

| Tyr66pNO2Phe-sfGFP | 66 (Chromophore) | Absorbance band centered at 406 nm, wild-type absorbance at 487 nm is absent. researchgate.netnih.gov | N/A | N/A |

| Asp133pNO2F sfGFP | 133 (Solvent-accessible) | Minimal structural deviation from wild-type sfGFP. researchgate.netrcsb.org | 6DQ0 | 2.05 Å rcsb.org |

| Asn149pNO2F sfGFP | 149 (Partially buried) | Minimal structural deviation from wild-type sfGFP. researchgate.net | 6DQ1 | 1.60 Å researchgate.net |

Investigating Alterations in Protein Structure and Function through 4-Nitro-D-phenylalanine Incorporation

The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful technique in chemical biology and protein engineering. acs.org It allows for the introduction of novel chemical functionalities, which can be used to probe biological systems, modulate protein function, and create new biomaterials. chemimpex.comchemimpex.com 4-Nitro-D-phenylalanine, a derivative of the natural amino acid phenylalanine, provides a unique tool for these investigations due to the distinctive physicochemical properties imparted by its nitro group. chemimpex.com Research has utilized its counterpart, 4-nitro-L-phenylalanine, extensively to explore the effects of such substitutions on peptide and protein structure and function. acs.orgchemimpex.com

The introduction of the electron-withdrawing nitro group onto the phenyl ring can induce significant changes in the local electronic environment, potentially altering non-covalent interactions, such as hydrogen bonding and aromatic stacking, which are critical for maintaining a protein's three-dimensional structure. nih.gov These structural perturbations, in turn, can lead to profound changes in the protein's stability, catalytic activity, or binding affinity.

Detailed Research Findings

Research into the effects of 4-nitrophenylalanine incorporation has yielded specific insights into its influence on peptide conformation and biological activity. A notable example comes from studies on peptide inhibitors of Src Tyrosine Kinase, an enzyme implicated in cancer progression. In one study, researchers synthesized a series of peptide analogs based on the sequence Ac-CIYKYY, systematically replacing the tyrosine (Y) at position 5 with other residues, including 4-nitrophenylalanine.

The results indicated that replacing the hydroxyl group of tyrosine with a nitro group, creating the peptide Ac-CIYKY(4-NO₂)Y, led to a significant increase in inhibitory potency. nih.gov The IC₅₀ value of the parent peptide was greater than 700 μM, whereas the nitro-substituted peptide exhibited an IC₅₀ of 120 μM. nih.gov This enhancement in activity was attributed to several factors, including the electronic effects of the nitro group and conformational changes within the peptide. Molecular modeling suggested that the substitution disrupted an intramolecular hydrogen bond, altering the peptide's conformation and potentially improving its interaction with the target enzyme. nih.gov The importance of the nitro group was further highlighted by the fact that replacing it with a standard phenylalanine residue resulted in a complete loss of inhibitory potency. nih.gov

Table 1: Inhibitory Potency of Peptide Analogs against Src Tyrosine Kinase This table showcases the impact of substituting the amino acid at position 5 of the peptide Ac-CIYKYY on its inhibitory activity (IC₅₀).

| Peptide Sequence | Amino Acid at Position 5 | Inhibitory Potency (IC₅₀) in μM |

| Ac-CIYKYY | Tyrosine | > 700 |

| Ac-CIYKY(4-NO₂)Y | 4-Nitrophenylalanine | 120 |

| Ac-CIYKFY | Phenylalanine | > 700 |

In another context, the functional consequences of incorporating 4-nitrophenylalanine have been explored in enzymology. For instance, D-p-nitrophenylalanine has been identified as a competitive inhibitor of carboxypeptidase A, demonstrating that it can interact with the enzyme's active site and interfere with the hydrolysis of its substrates. cdnsciencepub.com

Furthermore, the unique spectroscopic properties of the nitro group have been exploited to use 4-nitro-L-phenylalanine as an infrared (IR) probe to report on local protein environments. acs.org When incorporated into the superfolder green fluorescent protein (sfGFP), the nitro group's symmetric stretching frequency in the IR spectrum was found to be sensitive to its location within the protein. A measurable shift was observed when the amino acid was moved from a solvent-exposed position to a more buried one, illustrating its utility in mapping the protein's internal environment without causing significant structural perturbation. acs.orgresearchgate.net This application demonstrates how the incorporation of this amino acid can provide functional insights into protein structure and dynamics.

Applications in Advanced Biochemical and Enzymological Studies

Investigation of Enzyme Mechanisms and Kinetics

Substrate Utilization in Enzyme-Catalyzed Reactions

Several enzymes have been shown to utilize 4-nitrophenylalanine isomers as substrates, enabling detailed mechanistic studies. Phenylalanine ammonia (B1221849) lyases (PALs), for example, which naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid, can also process nitrated analogs. frontiersin.orgnih.govpnas.org In one study, an immobilized PAL from Anabaena variabilis was used in a continuous flow system for the synthesis of 4-nitro-L-phenylalanine from its corresponding cinnamic acid derivative, achieving high conversion rates. frontiersin.org

Interestingly, some mutant enzymes that have lost activity towards their natural substrate retain or gain the ability to process 4-nitrophenylalanine. Research on PAL from parsley revealed that mutants lacking the essential dehydroalanine (B155165) prosthetic group were almost inactive with L-phenylalanine but could still catalyze the deamination of L-4-nitrophenylalanine. nih.govpnas.org Although the reaction was slower than with the wild-type enzyme, the catalytic rate (Vmax) for L-4-nitrophenylalanine was significantly higher than for L-phenylalanine with these mutants. nih.govpnas.org This suggests that the nitro group facilitates the reaction through an alternative mechanism, likely involving an electrophilic attack on the activated phenyl ring. nih.gov

In another example, a hyper-thermostable ancestral L-amino acid oxidase (HTAncLAAO) was used for the deracemization of racemic amino acids to produce optically pure D-enantiomers, including 4-nitro-D-phenylalanine, with over 99% enantiomeric excess. chemistryviews.org

| Enzyme | Substrate/Product | Key Finding | Reference |

|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | p-Nitrocinnamic acid to D-4-nitrophenylalanine | Coupled with an L-amino acid deaminase, resulted in 71% conversion to the D-enantiomer with 96% ee. | wiley.com |

| Immobilized Phenylalanine Ammonia Lyase (AvPAL) | Synthesis of 4-nitro-phenylalanine | Achieved 89% ± 5% conversion in a continuous flow system with a 20-minute contact time. | frontiersin.org |

| Mutant Phenylalanine Ammonia-Lyase (parsley) | L-4-nitrophenylalanine | Mutants inactive with L-phenylalanine could still deaminate L-4-nitrophenylalanine, suggesting an altered mechanism. | nih.govpnas.org |

| Hyper-Thermostable Ancestral L-Amino Acid Oxidase (HTAncLAAO) | Racemic 4-nitro-phenylalanine | Used for deracemization to synthesize optically pure 4-nitro-D-phenylalanine (>99% ee). | chemistryviews.org |

| Tyrosine Aminotransferase (TyrB) | 4-nitro-phenylpyruvic acid | Demonstrated rapid and full conversion to 4-nitro-L-phenylalanine. | biorxiv.org |

Analysis of Nitro Substitutions on Enzyme Activity and Specificity

The introduction of a nitro group into a substrate or inhibitor can profoundly affect enzyme activity and specificity. chemimpex.com The strong electron-withdrawing property of the nitro group can change the charge distribution of the molecule, influencing its binding to the active site and its susceptibility to catalytic transformation. mdpi.com

Studies on bacterial nitroreductases, which catalyze the reduction of nitroaromatic compounds, provide excellent examples. mdpi.com The activity and specificity of these enzymes are inherently tied to the position of the nitro group on the aromatic ring. For instance, the nitroreductase NTR 2.0 and its parent enzyme from Vibrio vulnificus were found to reduce the 4-nitro group of the prodrug CB1954 almost exclusively over the 2-nitro group. mdpi.com Furthermore, research on 2-nitrobenzoate (B253500) 2-nitroreductase (NbaA) showed that the enzyme's specificity could be switched from 2-nitrobenzoic acid to 2,4-dinitrobenzoic acid under certain oxidizing conditions, a change linked to the formation of intermolecular disulfide bonds. asm.org This highlights how the cellular redox environment can modulate enzyme specificity towards different nitrated substrates. asm.org

| Enzyme System | Nitrated Substrate(s) | Observed Effect | Reference |

|---|---|---|---|

| Nitroreductase NTR 2.0 / V. vulnificus NfsB | CB1954 (contains 2-nitro and 4-nitro groups) | Enzymes showed a strong preference for reducing the 4-nitro group over the 2-nitro group. | mdpi.com |

| 2-Nitrobenzoate 2-Nitroreductase (NbaA) | 2-Nitrobenzoic acid vs. 2,4-Dinitrobenzoic acid | Under oxidizing conditions, enzyme specificity switched, favoring the dinitrated substrate. Crude NbaA activity for 2,4-DNBA reduction increased approximately 9-fold compared to the purified enzyme. | asm.org |

Role in Advanced Drug Discovery Research and Medicinal Chemistry

Design and Synthesis of Novel Therapeutic Agents Incorporating 4-Nitro-D-phenylalanine

4-Nitro-D-phenylalanine is a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.comchemimpex.com The nitro group, being a strong electron-withdrawing group, enhances the reactivity of the molecule, making it a versatile precursor for further chemical modifications. chemimpex.com This reactivity is particularly useful in peptide synthesis, where the incorporation of unnatural amino acids like 4-Nitro-D-phenylalanine can lead to peptides with improved properties. chemimpex.com

One of the common strategies involves the use of Boc-protected 4-Nitro-D-phenylalanine (Boc-4-nitro-D-phenylalanine). chemimpex.com The Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the amino acid, facilitating its use in solid-phase and solution-phase peptide synthesis. chemimpex.com This approach allows for the selective incorporation of the 4-nitrophenylalanine moiety into a growing peptide chain, which can then be further modified to introduce other functional groups. chemimpex.com

A notable example of its application is in the synthesis of phenylalanine carboxamide derivatives. In one study, 4-nitrobenzene sulfonyl chloride was reacted with phenylalanine to produce an intermediate, which was then coupled with various cyclic amines to yield carboxamide derivatives with potential antimalarial and antioxidant properties.

Furthermore, 4-Nitro-D-phenylalanine has been utilized as a starting material in the multi-step synthesis of other significant therapeutic agents. For instance, it can be a precursor in the synthesis of the L-isomer of melphalan (B128), an alkylating agent used in cancer chemotherapy. While melphalan itself is the L-isomer, the synthesis can involve intermediates derived from the D- and DL-forms of 4-nitrophenylalanine.

The synthesis of L-4-nitrophenylalanine, an important intermediate for various medicines, has been optimized from the nitration of L-phenylalanine using a tubular reactor, achieving a yield of 80.9%. researchgate.net This method was found to be more efficient and resulted in fewer by-products compared to traditional batch nitration. researchgate.net

Table 1: Examples of Therapeutic Agents and Intermediates Synthesized Using 4-Nitro-D-phenylalanine

| Compound/Intermediate | Synthetic Application | Potential Therapeutic Area |

|---|---|---|

| Phenylalanine Carboxamide Derivatives | Synthesized from a ((4-nitrophenyl)sulfonyl)phenylalanine intermediate. | Antimalarial, Antioxidant |

| Melphalan (L-isomer) | Can be synthesized using nitrophenylalanine derivatives as precursors. | Anticancer |

| L-4-nitrophenylalanine | An important intermediate in the synthesis of various medicines. researchgate.net | Various |

| Boc-4-nitro-D-phenylalanine | A protected amino acid used in peptide synthesis to create bioactive peptides. chemimpex.com | Various |

Development of Compounds Targeting Specific Biological Pathways

The incorporation of 4-Nitro-D-phenylalanine into drug candidates allows for the development of compounds that can target specific biological pathways with high precision. The unique electronic properties conferred by the nitro group can influence the binding affinity and selectivity of the molecule for its biological target, such as enzymes or receptors.

Research has shown that derivatives of 4-Nitro-D-phenylalanine can be effective in modulating the activity of certain enzymes. For example, compounds containing the nitrophenyl group have been investigated as substrates for L-amino acid oxidases (LAAOs) in deracemization processes to produce enantiomerically pure D-phenylalanine derivatives. The 4-nitrophenyl group can also serve as a chromogenic marker in enzyme assays, enabling the colorimetric measurement of enzyme activity.

Furthermore, nitrophenyl-containing compounds have demonstrated potential as antimicrobial and antitumor agents. The proposed mechanism for their antimicrobial activity involves the disruption of bacterial cell membranes, while their antitumor effects are thought to be mediated through the induction of apoptosis and cell cycle arrest in cancer cell lines.

In a specific study, the metabolism of 4-nitro-L-phenylalanine by the bacterium Klebsiella sp. CK6 was investigated. The study found that the bacterium metabolized the compound to 2-hydroxy-3-(4-nitrophenyl)propanoic acid. This highlights how the introduction of a nitro group can influence the metabolic fate of an amino acid, a crucial consideration in drug design and development.

Table 2: Biological Pathways and Targets Modulated by 4-Nitro-D-phenylalanine Derivatives

| Derivative Class | Target/Pathway | Biological Effect |

|---|---|---|

| Nitrophenyl-containing compounds | L-amino acid oxidases (LAAOs) | Substrate for deracemization to produce enantiopure amino acids. |

| Nitrophenyl-containing compounds | Bacterial cell membranes | Antimicrobial activity. |

| Nitrophenyl-containing compounds | Cancer cell lines (e.g., MCF7, HL60) | Antitumor activity via apoptosis and cell cycle arrest. |

| 4-nitro-L-phenylalanine | Klebsiella sp. CK6 metabolism | Conversion to 2-hydroxy-3-(4-nitrophenyl)propanoic acid. |

Applications in Neuropharmacological Research and Neurotransmitter System Investigations

The D-enantiomer of amino acids and their derivatives are of significant interest in neuropharmacology due to their potential to interact with and modulate the activity of the central nervous system. nih.gov 4-Nitro-D-phenylalanine and its derivatives are utilized in the development of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com

The incorporation of D-amino acids like D-phenylalanine into peptides can enhance their stability against enzymatic degradation, a desirable property for neuroactive peptides. This increased stability can lead to a longer duration of action in the body. Research in this area explores the synthesis of peptides containing D-amino acids to investigate their effects on neurological processes. nih.gov

D-phenylalanine itself has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. nih.govwikipedia.org While L-phenylalanine can be a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor, the effects of its derivatives are an active area of research. wikipedia.org The modulation of the NMDA receptor is a therapeutic strategy for a range of neurological and psychiatric conditions. nih.gov

Furthermore, phenylalanine is a precursor to the monoamine neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgfrontiersin.org Dysregulation in these neurotransmitter systems is implicated in various neurological and psychiatric disorders. By designing and synthesizing derivatives of phenylalanine, such as 4-Nitro-D-phenylalanine, researchers aim to develop compounds that can selectively modulate these neurotransmitter pathways. For instance, D-phenylalanine has been investigated for its potential to increase enkephalin activity, which can in turn influence dopamine release. clinmedjournals.org The study of such compounds provides valuable insights into the complex interplay of neurotransmitter systems in the brain. chemimpex.com

Table 3: 4-Nitro-D-phenylalanine in the Context of Neuropharmacological Research

| Research Area | Key Concepts | Relevance of 4-Nitro-D-phenylalanine |

|---|---|---|

| Neuroactive Peptides | Enhanced stability of peptides containing D-amino acids. | Used as a building block for more stable neuroactive peptides. chemimpex.comchemimpex.com |

| NMDA Receptor Modulation | The NMDA receptor is a target for treating neurological disorders. D-amino acids can modulate its activity. nih.govwikipedia.org | Derivatives may be designed to selectively interact with the NMDA receptor. |

| Neurotransmitter System Investigation | Phenylalanine is a precursor to dopamine, norepinephrine, and epinephrine. wikipedia.orgfrontiersin.org | Derivatives are used to create tools to study and modulate these neurotransmitter systems. chemimpex.comclinmedjournals.org |

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Chromatographic Techniques for Analysis of 4-Nitro-D-phenylalanine and its Derivatives

Chromatographic methods are indispensable for the separation and analysis of 4-Nitro-D-phenylalanine, particularly for resolving it from its enantiomer and other related compounds. researchgate.net High-performance liquid chromatography (HPLC) stands out as a primary tool due to its high resolution, sensitivity, and adaptability. researchgate.netmyfoodresearch.com

HPLC is a cornerstone technique for the analysis of amino acids, including 4-Nitro-D-phenylalanine. myfoodresearch.com Due to the compound's chirality, methods that can distinguish between the D- and L-enantiomers are crucial. This is often achieved through two main strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA). researchgate.net

Indirect methods involve reacting the amino acid with a CDA to form diastereomers, which can then be separated on a standard achiral reversed-phase column. tandfonline.com A notable example of a CDA is (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, also known as (S)-NIFE. tandfonline.comtandfonline.comnih.govresearchgate.net This agent reacts with the amino group of 4-Nitro-D-phenylalanine to create diastereomeric derivatives that are readily separable. tandfonline.comresearchgate.net Other CDAs used for chiral amino acid analysis include Marfey's reagent (FDAA) and o-phthalaldehyde/isobutyryl-l-cysteine (OPA-IBLC). nih.gov

Enantioselective liquid-liquid extraction has also been explored, using chiral extractants like PdCl2{(s)-BINAP} in a countercurrent cascade of centrifugal contactor separators to achieve high enantiomeric excess. austinpublishinggroup.comnih.gov For general analysis, especially when chirality is not the primary focus, reversed-phase HPLC is common, often using C18 columns with mobile phases consisting of acetonitrile (B52724) and water or buffer solutions. epa.govoup.com Detection is typically performed using UV detectors, as the nitroaromatic ring provides a strong chromophore. epa.gov

Table 1: HPLC Chiral Derivatizing Agents and Conditions This table is interactive. Click on the headers to sort.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Detection Wavelength | Typical Application | Reference |

|---|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide | FDAA (Marfey's Reagent) | 340 nm | High enantioselectivity for various amino acids. | nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | 254 nm | Separation of unusual amino acids and their stereoisomers. | nih.govresearchgate.net |

| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | GITC | 254 nm | Derivatization for enantiomeric separation. | nih.gov |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of 4-Nitro-D-phenylalanine. nih.govchemimpex.com It provides definitive structural confirmation through precise mass measurement and fragmentation analysis, while also offering sensitive quantification. researchgate.netchemimpex.com

In positive ionization mode using electrospray ionization (ESI), 4-Nitro-D-phenylalanine typically forms a protonated molecule [M+H]+ with a precursor m/z of approximately 211.07. nih.gov Tandem mass spectrometry (MS/MS or MS2) experiments on this precursor ion generate a characteristic fragmentation pattern that can be used for structural elucidation and unambiguous identification in complex matrices. A major fragment ion observed is at m/z 165.066, corresponding to the loss of the formic acid group (HCOOH) from the parent ion. nih.gov

LC-MS/MS methods are developed for high-sensitivity quantification, achieving detection limits in the low nanomolar range, which is critical for studying the compound in biological fluids or environmental samples. researchgate.net

Table 2: Experimental LC-MS/MS Fragmentation Data for 4-Nitro-D-phenylalanine Data obtained in positive ionization mode for the precursor ion [M+H]+ at m/z 211.0713. nih.gov

| Fragment m/z | Relative Intensity (%) | Putative Loss from Precursor |

|---|---|---|

| 165.06607 | 100 | HCOOH (Formic Acid) |

| 139.12314 | 37.70 | C2H3NO2 (Glycine fragment) |

| 140.12692 | 5.60 | C2H2NO2 |

| 100.11224 | 4.50 | C6H4NO2 (Nitrophenyl group) |

High-Performance Liquid Chromatography (HPLC) Methodologies

Vibrational and Electronic Spectroscopy for Environmental Probing

Vibrational and electronic spectroscopy techniques are highly sensitive to the local chemical environment of a molecule, making them useful for probing molecular interactions. The nitro group (-NO₂) of 4-Nitro-D-phenylalanine serves as a distinctive spectroscopic reporter. acs.orgdntb.gov.ua

FTIR and Raman spectroscopy probe the vibrational modes of the molecule. nih.govyildiz.edu.tr The nitro group has strong, characteristic symmetric and asymmetric stretching vibrations that are sensitive to its environment. acs.org For instance, in studies of energy transfer in peptides, the nitro-phenylalanine moiety has been used as a local "thermometer". acs.org Vibrational energy deposited elsewhere in the molecule can flow to the nitro group, causing observable changes in its vibrational spectrum, thereby reporting on the dynamics of heat transfer through the peptide backbone. acs.org

Electronic spectroscopy, such as UV-Visible absorption, is governed by the electronic transitions within the molecule. The phenyl ring coupled with the nitro group creates a D-π-A (Donor-π-Acceptor) system that gives rise to a strong absorption band in the UV region, with an absorption edge that can extend towards the visible spectrum. acs.org The position and intensity of this absorption are sensitive to the polarity of the solvent and to binding interactions, making it a useful probe for studying the compound's environment.

Table 4: Characteristic Vibrational and Electronic Spectroscopic Data

| Spectroscopic Technique | Feature | Wavenumber/Wavelength | Significance | Reference |

|---|---|---|---|---|

| FT-IR Spectroscopy | Asymmetric COO⁻ stretch | ~1626 cm⁻¹ | Characteristic of the zwitterionic carboxylate group. | yildiz.edu.tr |

| FT-IR Spectroscopy | NO₂ asymmetric stretch | ~1515 - 1525 cm⁻¹ | Sensitive probe of the local environment. | acs.org |

| FT-IR Spectroscopy | NO₂ symmetric stretch | ~1340 - 1350 cm⁻¹ | Sensitive probe of the local environment. | acs.org |

| Raman Spectroscopy | Aromatic ring modes | Various | Provides a fingerprint for identification. | nih.govnih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Local Protein Environments

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for investigating the local environments within proteins. The unnatural amino acid L-4-nitrophenylalanine, a stereoisomer of 4-Nitro-D-phenylalanine, has been effectively used as an infrared probe. acs.org The symmetric stretching frequency of its nitro group (νs(NO₂)) is particularly sensitive to the surrounding environment.

Research involving the incorporation of L-4-nitrophenylalanine into superfolder green fluorescent protein (sfGFP) has demonstrated this sensitivity. acs.org By inserting the amino acid into both a solvent-exposed position and a partially buried one, a discernible shift in the nitro symmetric stretching frequency was observed. acs.org The study utilized isotopic labeling (¹⁵N) to unambiguously identify the vibrational frequency of the nitro group. acs.org A red-shift of 7.7 cm⁻¹ was measured when the amino acid moved from the solvent-exposed site to the more buried position, highlighting its efficacy as a reporter of local protein electrostatics and structure. acs.org

| Parameter | Description | Finding |

|---|---|---|

| Vibrational Probe | The specific molecular vibration used for sensing the environment. | Nitro Symmetric Stretching Frequency (νs(NO₂)) |

| Environmental Sensitivity | The change in frequency in response to different local environments. | Sensitive to solvent exposure and local protein environment. |

| Observed Shift | The measured change in wavenumber between two distinct protein locations. | A 7.7 cm⁻¹ red-shift from a solvent-exposed to a partially buried position. |

Electronic Absorbance and Fluorescence Spectroscopy for Photophysical Studies

The incorporation of 4-nitrophenylalanine into proteins can significantly alter their photophysical properties, which can be studied using electronic absorbance and fluorescence spectroscopy. When L-4-nitrophenylalanine was substituted for a key tyrosine residue in the chromophore of superfolder green fluorescent protein (sfGFP), a dramatic change in its optical characteristics was observed. iucr.orgnih.gov

The resulting Tyr66pNO₂Phe-sfGFP construct lost the characteristic absorbance peak of the wild-type protein at 487 nm and its corresponding fluorescence emission at 511 nm. iucr.orgnih.gov Instead, the modified protein appeared orange and exhibited a new, distinct absorbance band centered at 406 nm. iucr.orgnih.gov This demonstrates that the electron-withdrawing nitro group fundamentally alters the electronic structure of the GFP chromophore. iucr.orgnih.gov

Separately, studies on a crystalline salt, 4-nitro-D-phenylalanine bromide (4NDPAB), revealed an electronic absorption edge at 435 nm. acs.orgaminer.org

| Compound | Context | Absorbance Maximum / Edge | Reference |

|---|---|---|---|

| Tyr66pNO₂Phe-sfGFP | Incorporated into sfGFP chromophore | 406 nm | iucr.orgnih.gov |

| Wild-type sfGFP | For comparison | 487 nm | iucr.orgnih.gov |

| 4-Nitro-D-phenylalanine bromide (4NDPAB) | Crystalline salt | 435 nm (absorption edge) | acs.orgaminer.org |

X-ray Crystallography for Molecular and Protein Structure Elucidation

In the context of small molecule crystallography, the structure of 4-Nitro-D-phenylalanine bromide (4NDPAB) has been determined by single-crystal X-ray diffraction. acs.orgaminer.org This compound was found to crystallize in the non-centrosymmetric space group P2₁, a feature essential for second-order nonlinear optical properties. acs.orgaminer.org

| Compound/Construct | Technique | Space Group | Resolution | Key Finding | Reference |

|---|---|---|---|---|---|

| Asp133pNO₂F sfGFP | Protein X-ray Crystallography | P3₂21 | 2.05 Å | Minimal structural perturbation to the protein. | nih.gov |

| Asn149pNO₂F sfGFP | Protein X-ray Crystallography | P4₁22 | 1.60 Å | Minimal structural perturbation to the protein. | nih.gov |

| 4-Nitro-D-phenylalanine bromide (4NDPAB) | Small Molecule X-ray Crystallography | P2₁ | Not specified | Non-centrosymmetric structure. | acs.orgaminer.org |

Characterization of Nonlinear and Linear Optical Properties

Materials with significant nonlinear optical (NLO) properties are valuable for applications in photonics and optical communications. The bromide salt of 4-Nitro-D-phenylalanine (4NDPAB) has been identified as a promising NLO material. acs.orgaminer.org

Research has shown that 4NDPAB exhibits a strong second harmonic generation (SHG) response, measured to be 1.8 times that of the widely used commercial material potassium dihydrogen phosphate (B84403) (KDP). acs.orgaminer.org This strong NLO activity is attributed to the donor-pi-acceptor (D-π-A) electronic structure inherent to the 4-nitrophenylalanine molecule, where the amino group acts as a donor, the phenyl ring as the π-system, and the nitro group as the acceptor. acs.org The parallel alignment of these molecules in the crystal lattice further enhances this property. acs.orgaminer.org

In terms of linear optical properties, 4NDPAB demonstrates large birefringence (Δn_exp = 0.178) and has an optical band gap (Eg) of 2.85 eV, calculated from its 435 nm absorption edge. acs.orgaminer.org

| Property | Value | Significance | Reference |

|---|---|---|---|

| Second Harmonic Generation (SHG) | 1.8 times that of KDP | Strong nonlinear optical response. | acs.orgaminer.org |

| Birefringence (Δn_exp) | 0.178 | High optical anisotropy. | acs.orgaminer.org |

| Absorption Edge | 435 nm | Defines the UV transparency window. | acs.orgaminer.org |

| Optical Band Gap (Eg) | 2.85 eV | Relates to electronic conductivity and transparency. | acs.orgaminer.org |

Emerging Research Avenues and Future Directions for 4 Nitro D Phenylalanine

Applications in Bioconjugation and Novel Drug Delivery System Design

Bioconjugation, the process of linking biomolecules to other molecules, is a cornerstone of modern drug delivery and diagnostic development. chemimpex.comchemimpex.com 4-Nitro-D-phenylalanine is increasingly recognized for its potential in this arena. The nitro group provides a versatile chemical handle for various conjugation strategies, allowing for the attachment of therapeutic agents, imaging labels, or targeting moieties to peptides and other carriers. chemimpex.com This is particularly relevant in the design of sophisticated drug delivery systems that aim to enhance the bioavailability and efficacy of pharmaceuticals at specific sites within the body. researchgate.net

The incorporation of 4-Nitro-D-phenylalanine into peptide-based drug carriers is an active area of investigation. These synthetic peptides can be engineered to have specific properties, such as improved stability and controlled release of the conjugated drug. The presence of the nitro group allows for selective chemical modifications to create targeted therapeutic agents. chemimpex.com Research is ongoing to develop bioconjugates that can more effectively deliver drugs for a range of diseases.

| Application Area | Role of 4-Nitro-D-phenylalanine | Research Focus |

| Targeted Drug Delivery | Serves as a linker for attaching drugs to targeting ligands. | Developing bioconjugates for cancer therapy and other targeted treatments. |

| Peptide-Based Therapeutics | Enables modification of peptides to improve their therapeutic properties. | Enhancing the stability and efficacy of peptide drugs. |

| Diagnostic Agents | Facilitates the attachment of imaging agents to biomolecules. chemimpex.com | Creating novel probes for disease diagnosis and monitoring. |

Exploration in Advanced Materials Science for Functional Biopolymers

The field of materials science is continuously seeking new building blocks to create functional biopolymers with tailored properties. 4-Nitro-D-phenylalanine is emerging as a promising candidate for the development of such materials. Its incorporation into polypeptide chains can introduce unique structural and electronic characteristics.

One area of interest is the synthesis of diketopiperazine-based polyamides. jaist.ac.jp Diketopiperazines are cyclic dipeptides that can self-assemble into highly ordered structures, and the inclusion of 4-Nitro-D-phenylalanine can influence these self-assembly processes. jaist.ac.jp This opens up possibilities for creating novel biomaterials for applications in tissue engineering and as drug delivery vehicles. jaist.ac.jp The chirality and hydrogen-bonding capabilities of the diketopiperazine units, combined with the specific properties of the 4-nitro-phenylalanine side chain, offer a rich platform for designing functional materials. jaist.ac.jp

Furthermore, research into 4-nitro-phenylalanine bromides has revealed their potential as nonlinear optical materials. acs.org These materials exhibit strong second-harmonic generation, a property valuable in optical communications and information processing. acs.org The D-π-A (donor-π-acceptor) structural nature of 4-nitro-phenylalanine contributes to these desirable optical properties. acs.org

Development of Advanced Biosensors and Fluorescent Probes

The development of sensitive and selective biosensors is crucial for diagnostics, environmental monitoring, and basic research. 4-Nitro-D-phenylalanine and its derivatives are being investigated for their utility as components of advanced biosensors and fluorescent probes.

The nitro group of 4-nitrophenylalanine can act as a recognition element or a modulator of fluorescence. For instance, the reduction of the nitro group to an amino group by nitroreductase, an enzyme found in certain bacteria, can lead to a significant change in fluorescence. mdpi.com This principle has been exploited to create fluorescent probes for the detection of pathogenic bacteria. mdpi.com These "turn-on" probes are initially non-fluorescent but become fluorescent upon reaction with the target enzyme, providing a clear signal for the presence of the bacteria. mdpi.com

Moreover, the genetic incorporation of unnatural amino acids like L-4-nitrophenylalanine into proteins has been shown to be a powerful tool for studying protein structure and dynamics. nih.gov The nitro group's symmetric stretching frequency is sensitive to the local protein environment, allowing it to serve as an infrared probe. nih.gov This technique provides site-specific information that can be valuable for understanding protein function. The integration of such unnatural amino acids into fluorescent proteins is also being explored to create novel biosensors with enhanced specificity and signal output. unl.edu

| Sensor Type | Principle of Operation | Analyte |

| Enzyme-Activated Fluorescent Probe | Nitroreductase-mediated reduction of the nitro group leads to fluorescence enhancement. | Pathogenic bacteria mdpi.com |

| Infrared Probe | The vibrational frequency of the nitro group is sensitive to the local environment. | Protein structure and dynamics nih.gov |

| Genetically Encoded Biosensor | Incorporation into fluorescent proteins to create sensors for specific analytes. | Various biological molecules unl.edu |

Computational Chemistry and Molecular Modeling for Predictive Research and Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. In the context of 4-Nitro-D-phenylalanine, these computational approaches are being used to understand its behavior and to guide the development of new applications.

Density functional theory (DFT) calculations have been employed to analyze the electronic structure of 4-nitro-phenylalanine derivatives and to understand the origin of their nonlinear optical properties. acs.org These calculations can help in designing new materials with even better performance. Molecular modeling is also used to study the incorporation of 4-Nitro-D-phenylalanine into peptides and proteins. nih.gov These simulations can provide insights into how the unnatural amino acid affects the structure and dynamics of the biomolecule, which is crucial for designing functional biopolymers and biosensors.

The predictive power of computational chemistry allows researchers to screen potential modifications to 4-Nitro-D-phenylalanine and to prioritize synthetic efforts. This accelerates the discovery of new compounds with desired properties, saving time and resources. As computational methods become more powerful and accurate, their role in guiding the future development of 4-Nitro-D-phenylalanine-based technologies is expected to grow significantly.

常见问题

Q. How is 4-Nitro-D-phenylalanine utilized as an internal standard in mass spectrometry-based single-cell analysis?

Methodological Answer: In single-cell analysis, 4-Nitro-D-phenylalanine is employed as a low-cost internal standard due to its absence in biological systems, preventing m/z overlap with endogenous analytes . Researchers modify nanopipette inner walls to enhance selectivity and combine induced nano-electrospray ionization (nanoESI) for sensitivity. The compound's stability in small-volume sampling (e.g., cytoplasmic fluid) enables precise quantification by normalizing signal intensities across heterogeneous cellular matrices. Critical steps include capillary modification (e.g., hydrophobic coatings) and controlled sampling volumes (10–50 pL) to minimize matrix interference .

Q. What synthetic routes are recommended for preparing 4-Nitro-D-phenylalanine derivatives in peptide modification studies?

Methodological Answer: A common approach involves alkylation of glycinate-benzophenone Schiff bases under asymmetric phase-transfer catalysis. For example, tert-butyl glycinate derivatives react with nitro-substituted aryl halides using cinchona alkaloid catalysts (e.g., catalyst 6 in ). Key parameters include:

- Maintaining enantioselectivity by adding catalysts or bases last during scaling .

- Hydrolysis of intermediates (e.g., N-acetyl-4-chloromethyl phenylalanine ethyl ester) in HCl, followed by Boc protection for solid-phase peptide synthesis . Post-synthesis, chiral HPLC or capillary electrophoresis is used to verify enantiomeric purity (>98%) .

Advanced Research Questions

Q. How can researchers address matrix effects when using 4-Nitro-D-phenylalanine as an internal standard in heterogeneous cellular samples?

Methodological Answer: Matrix effects arise from competing ionization or analyte suppression in complex samples. Strategies include:

- Ionization optimization : Pairing induced nanoESI with desalting steps (e.g., on-tip solid-phase extraction) to reduce salt interference .

- Dose-response calibration : Spiking varying concentrations of 4-Nitro-D-phenylalanine into simulated matrices (e.g., artificial cytoplasm) to validate linearity (R² >0.99) across expected analyte ranges .

- Internal standard isotopologs : Using deuterated analogs (e.g., 4-Nitrophenol-d4 ) when extreme sensitivity (<1 nM) is required, though cost may limit scalability .

Q. What experimental strategies optimize enantiomeric purity of 4-Nitro-D-phenylalanine during asymmetric synthesis?

Methodological Answer: Enantiomeric excess (ee) is critical for chiral recognition in peptide interactions. Key approaches:

- Catalyst stability screening : Cinchona-derived catalysts (e.g., catalyst 6 ) are evaluated under varying pH (8–10) and temperature (0–25°C) to maximize ee (>95%).

- In situ monitoring : Real-time circular dichroism (CD) spectroscopy tracks enantiomer formation, enabling rapid adjustment of reaction conditions .

- Post-synthetic purification : Simulated moving bed (SMB) chromatography resolves D/L enantiomers, achieving >99% purity for structural biology applications .

Q. How does the nitro group in 4-Nitro-D-phenylalanine influence its stability under physiological pH conditions?

Methodological Answer: The nitro group’s electron-withdrawing nature increases acidity at the α-carbon, potentially destabilizing the compound in alkaline environments (pH >9). Stability protocols include:

- Buffered storage : Lyophilized storage at –20°C in citrate buffer (pH 4–6) to prevent hydrolysis .

- Kinetic studies : Accelerated stability testing (40°C, 75% humidity) over 14 days with LC-MS monitoring to quantify degradation products (e.g., nitro-reduction byproducts) .

Research Design & Data Analysis

Q. What statistical methods are suitable for quantifying 4-Nitro-D-phenylalanine in single-cell datasets with high variability?

Methodological Answer: Single-cell datasets often exhibit non-normal distributions. Recommended approaches:

- Robust regression : Using Huber or Tukey bisquare weighting to mitigate outliers in calibration curves .

- Bootstrap resampling : Generating 95% confidence intervals for mean concentrations in low-abundance samples (n <30 cells) .

- Multivariate normalization : Principal component analysis (PCA) to correct batch effects when integrating data across multiple experimental runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。